molecular formula C13H9BrN2 B3275620 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 627510-81-0

4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3275620
CAS No.: 627510-81-0
M. Wt: 273.13 g/mol
InChI Key: XRSVLRRZVWBXHN-UHFFFAOYSA-N
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Description

4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, substituted with a bromine atom at the 4-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide can yield the desired pyrrolo[2,3-c]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:

The presence of both the bromine atom and the phenyl group in this compound makes it unique and potentially more versatile in various chemical and biological applications.

Properties

IUPAC Name

4-bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-7-15-8-13-10(11)6-12(16-13)9-4-2-1-3-5-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSVLRRZVWBXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=NC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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